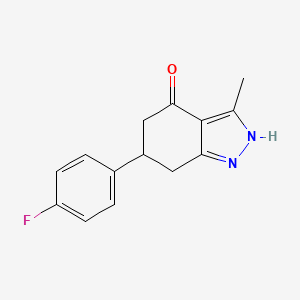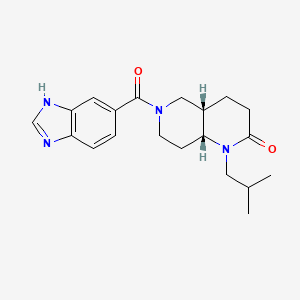![molecular formula C21H19NO2S B5316201 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate, also known as MQP, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MQP belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential pharmacological properties. In vitro studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as influenza virus. In addition, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In vivo studies have shown that this compound exhibits potent antitumor activity in animal models of cancer. This compound has been shown to inhibit tumor growth and metastasis in mice bearing breast, lung, and colon tumors. In addition, this compound has been shown to improve survival rates in animal models of cancer. This compound has also been shown to possess anti-inflammatory activity in animal models of inflammation.
実験室実験の利点と制限
One of the major advantages of using 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a valuable tool for studying cancer biology. In addition, this compound has been shown to possess antiviral and anti-inflammatory activity, which makes it a potential candidate for the treatment of viral infections and inflammatory diseases.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells or animals in a consistent and reproducible manner. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its pharmacological properties.
将来の方向性
There are several future directions for research on 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate. One area of research is to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on specific signaling pathways in cancer cells, or investigating the interaction between this compound and topoisomerase II.
Another area of research is to investigate the potential use of this compound in combination with other anticancer drugs. This could involve testing the synergistic effects of this compound with other drugs, or investigating the ability of this compound to overcome drug resistance in cancer cells.
Finally, there is a need for further research on the pharmacokinetics and toxicology of this compound. This could involve studying the absorption, distribution, metabolism, and excretion of this compound in animal models, or investigating the potential toxicity of this compound in non-cancerous cells or tissues.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound exhibits potent antitumor, antiviral, and anti-inflammatory activity, and has been shown to possess activity against a wide range of cancer cell lines. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound. Further research on this compound could lead to the development of novel anticancer drugs or the repurposing of this compound for the treatment of other diseases.
合成法
The synthesis of 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate involves the reaction between 2-(4-methylthiophenyl)acetaldehyde and 8-hydroxyquinoline in the presence of propionic acid. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this compound is typically around 50%.
特性
IUPAC Name |
[2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-3-20(23)24-19-6-4-5-16-10-12-17(22-21(16)19)11-7-15-8-13-18(25-2)14-9-15/h4-14H,3H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZADPSDHBDLG-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[({[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5316121.png)

![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)


![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
